molecular formula C18H17NO5 B2950947 [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate CAS No. 391633-37-7

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate

カタログ番号: B2950947
CAS番号: 391633-37-7
分子量: 327.336
InChIキー: TVAAZBRMDDGBNP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate is a synthetic organic molecule characterized by two key structural motifs:

  • Benzodioxol moiety: A bicyclic ether system (2H-1,3-benzodioxol) linked to a carbamoyl group, which is commonly associated with bioactive molecules due to its ability to modulate lipophilicity and metabolic stability .
  • Dimethylbenzoate ester: A substituted benzoate ester with methyl groups at the 2- and 5-positions, which may influence steric hindrance and resistance to enzymatic hydrolysis.

This compound is structurally related to psychoactive substances and pharmaceutical intermediates, as evidenced by analogs such as 1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one (a substituted cathinone derivative) described in the literature . However, its specific pharmacological profile remains underexplored in the provided evidence.

特性

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-11-3-4-12(2)14(7-11)18(21)22-9-17(20)19-13-5-6-15-16(8-13)24-10-23-15/h3-8H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAAZBRMDDGBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate may have similar effects.

生物活性

[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate typically involves several key steps:

  • Formation of the Benzodioxole Moiety : This is achieved through the cyclization reaction of catechol and formaldehyde under acidic conditions.
  • Carbamoylation : The benzodioxole derivative is reacted with an isocyanate to introduce the carbamoyl group.
  • Esterification : Finally, the carbamoyl intermediate undergoes esterification with 2,5-dimethylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

Anticancer Properties

Recent studies have demonstrated that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In a study involving neuroblastoma and glioblastoma cell lines, the compound showed lethal concentrations (LC50) significantly lower than existing chemotherapeutics. Specifically, it exhibited an LC50 of 18.9 nM in sensitive cell lines .
Cell LineLC50 (nM)Comparison with Other Compounds
Neuroblastoma18.9>15 times lower than standard treatments
Glioblastoma200 ± 60More effective than compound currently in clinical trials

The mechanism of action for [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate appears to involve:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis.
  • Morphological Changes : Treated cells exhibit significant morphological alterations such as giant cells with multiple nuclei and disrupted nuclear envelopes .

Study on Anticancer Efficacy

In a comprehensive evaluation involving multiple cancer cell lines:

  • Combination Therapy : When combined with radiation therapy (4 Gy), the compound enhanced radiosensitivity significantly compared to conventional drugs. This combination led to a survival fraction (SF) of only 0.07 ± 0.01 in treated cells .

類似化合物との比較

Structural Analogues and Key Differences

The following compounds share functional or structural similarities with the target molecule:

Compound Name Key Structural Features Biological/Physicochemical Implications Source
Thiazol-5-ylmethyl carbamate derivatives (e.g., entries q, r, w in ) Carbamate linked to a thiazole ring instead of benzodioxol; variable ester substituents Thiazole’s polarity may enhance aqueous solubility but reduce blood-brain barrier penetration vs. benzodioxol .
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one Benzodioxol linked to a cathinone backbone (β-keto amphetamine analog) Psychoactive properties due to amine group; lacks ester functionality, altering metabolic pathways .
Bis(thiazol-5-ylmethyl) carbamate derivatives (e.g., entry w in ) Dimeric carbamate structure with dual thiazole groups Potential for enhanced receptor binding avidity but increased molecular weight (~600–700 g/mol) .

Physicochemical and Functional Group Analysis

  • Lipophilicity (logP): The benzodioxol group in the target compound increases lipophilicity compared to thiazole-based analogs, favoring membrane permeability .
  • Hydrogen Bonding Capacity: The carbamoyl group (–NH–CO–O–) provides hydrogen bond donors/acceptors, similar to thiazolylmethyl carbamates. However, the absence of heteroatoms in the dimethylbenzoate moiety reduces polarity compared to thiazole derivatives .
  • Metabolic Stability :

    • Benzodioxol rings are prone to oxidative metabolism, whereas thiazole rings may undergo conjugation or ring-opening reactions. The dimethylbenzoate’s steric bulk could further delay hydrolysis, extending half-life .

Research Findings and Gaps

  • Structural Validation : Tools like SHELXL (for crystallographic refinement) and ORTEP-III (for molecular graphics) are critical for confirming the stereochemistry and conformation of such compounds .
  • Activity Data: No direct pharmacological data for the target compound is provided in the evidence.
  • Contradictions: While benzodioxol derivatives are often CNS-active, the esterification in the target compound may redirect bioavailability to peripheral tissues, contrasting with unmodified cathinone analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。